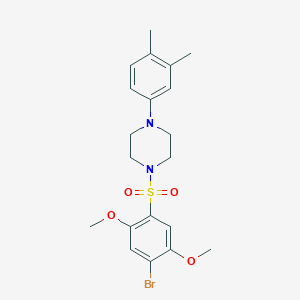![molecular formula C21H19FN6O2S B2523573 3-(1-(3-(4-フルオロフェニル)-1-メチル-1H-ピラゾール-5-カルボニル)ピペリジン-4-イル)チエノ[3,2-d][1,2,3]トリアジン-4(3H)-オン CAS No. 2034555-01-4](/img/structure/B2523573.png)
3-(1-(3-(4-フルオロフェニル)-1-メチル-1H-ピラゾール-5-カルボニル)ピペリジン-4-イル)チエノ[3,2-d][1,2,3]トリアジン-4(3H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one" is a synthetic chemical compound known for its complex molecular structure, which includes fluorophenyl, pyrazole, piperidine, and thienotriazinone groups
科学的研究の応用
Chemistry
In chemistry, "3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one" is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may be investigated for its interactions with various biological macromolecules, such as proteins and nucleic acids. Its potential as a molecular probe or ligand in biochemical assays is of interest.
Medicine
In the field of medicine, research may focus on the compound's pharmacological properties, including its potential as a drug candidate for the treatment of specific diseases. Its ability to interact with biological targets, such as receptors or enzymes, is a key area of investigation.
Industry
Industrial applications could include its use as a specialty chemical in the development of novel materials or as a precursor for the synthesis of advanced polymers with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of "3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one" involves several key steps:
Formation of the Pyrazole Core: : The pyrazole core can be synthesized through the reaction of hydrazine hydrate with 4-fluorophenylacetic acid, followed by cyclization.
Piperidine Derivatization: : The pyrazole intermediate is then reacted with 1-methylpiperidine in the presence of a suitable base, leading to the formation of the pyrazole-piperidine derivative.
Thieno[3,2-d][1,2,3]triazinone Formation: : The final step involves the cyclization reaction between the pyrazole-piperidine derivative and thieno[3,2-d][1,2,3]triazin-4(3H)-one under specific conditions, such as high temperature and the presence of a catalyst.
Industrial Production Methods
While specific industrial production methods for this compound may vary, large-scale synthesis typically involves optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
"3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one" undergoes various types of chemical reactions, including:
Oxidation: : The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions can modify specific functional groups within the compound.
Substitution: : Substitution reactions can occur at different positions within the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be used.
Reduction: : Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: : Substitution reactions may utilize reagents such as halogenated compounds or organometallic reagents under catalytic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in hydrogenated products.
作用機序
The mechanism of action of "3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one" involves its interactions with molecular targets, such as enzymes or receptors. These interactions may lead to modulation of specific signaling pathways or biochemical processes. The precise pathways and targets involved are the subject of ongoing research.
類似化合物との比較
Similar Compounds
3-(1-(3-Phenyl-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one: : Lacks the fluorine substituent.
3-(1-(3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one: : Contains a chlorine substituent instead of fluorine.
3-(1-(3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one: : Contains a methoxy group instead of fluorine.
Uniqueness
The presence of the 4-fluorophenyl group distinguishes "3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one" from its analogs. This fluorine substituent can significantly impact the compound's chemical properties, biological activity, and pharmacokinetic profile, making it unique and potentially valuable in specific applications.
There you have it—a comprehensive overview of "3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one". How's that for some morning brain food?
特性
IUPAC Name |
3-[1-[5-(4-fluorophenyl)-2-methylpyrazole-3-carbonyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6O2S/c1-26-18(12-17(24-26)13-2-4-14(22)5-3-13)20(29)27-9-6-15(7-10-27)28-21(30)19-16(23-25-28)8-11-31-19/h2-5,8,11-12,15H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDQPEOELYHMMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)N4C(=O)C5=C(C=CS5)N=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3-chloro-2-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2523494.png)

![4-bromo-1-cyclopentyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2523498.png)




![3-[(Tert-butyldiphenylsilyl)oxy]propanoic acid](/img/structure/B2523506.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2523508.png)

![N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid](/img/structure/B2523511.png)
![N-cyclohexyl-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2523512.png)

